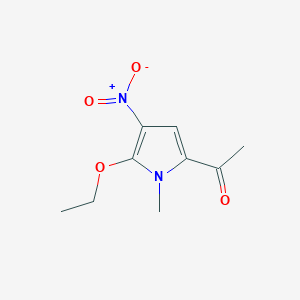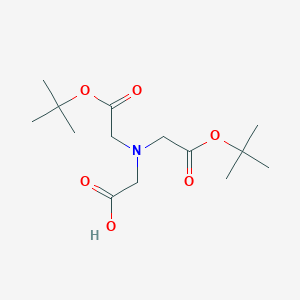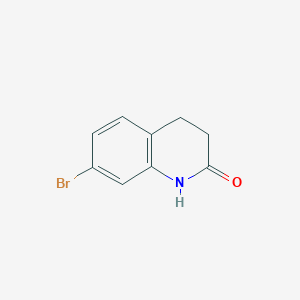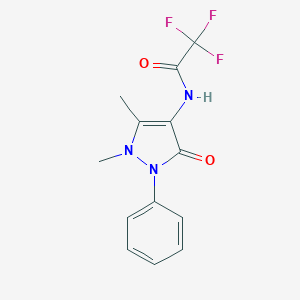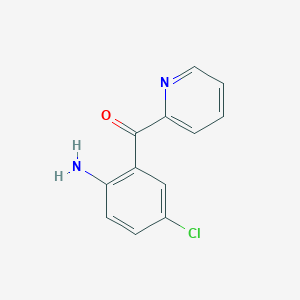
(2-氨基-5-氯苯基)(吡啶-2-基)甲酮
描述
“(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone” is a chemical compound with the molecular formula C12H9ClN2O . It has a molecular weight of 232.66 g/mol . This compound is also known by other names such as “4-CHLORO-2-(PYRIDINE-2-CARBONYL)ANILINE” and "Methanone, (2-amino-5-chlorophenyl)-2-pyridinyl-" .
Molecular Structure Analysis
The molecular structure of “(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone” can be represented by the canonical SMILES string: C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Cl)N . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone” include a molecular weight of 232.66 g/mol, a computed XLogP3-AA value of 3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 232.0403406 g/mol . The topological polar surface area is 56 Ų .
科学研究应用
手性中间体的生产
(2-氨基-5-氯苯基)(吡啶-2-基)甲酮用于生产手性中间体,例如(S)-(4-氯苯基)-(吡啶-2-基)甲醇(S-CPMA),这是抗过敏药贝他组胺的重要组成部分。通过使用产生羰基还原酶的微生物实现对该化合物的立体选择性还原,突显了它在制药制造过程中的重要性(Ni, Zhou, & Sun, 2012)。
药物开发中的合成和表征
该化合物还在合成和表征具有潜在治疗应用的新衍生物中发挥作用。它作为合成化合物的基础,如(4-氨基-2-(苯胺基)噻唑-5-基)(噻吩-2-基)甲酮及其氯苯基变体,已被研究其抗菌性能(Shahana & Yardily, 2020)。此外,它还用于制备1,3-噁唑夹带吡啶-吡唑啉,这些化合物显示出显著的抗癌和抗微生物活性(Katariya, Vennapu, & Shah, 2021)。
分子对接研究
该化合物的衍生物还受到分子对接研究的影响,以了解它们在对抗各种疾病中的潜力。例如,具有氧/噻二唑基和吡唑基团的新型吡唑衍生物,以及吡唑并[4,3-d]-嘧啶衍生物已被合成并评估其抗微生物和抗癌活性(Hafez, El-Gazzar, & Al-Hussain, 2016)。
抗微生物活性研究
此外,对新的吡啶衍生物的研究,如2-氨基取代苯并噻唑和2-氯吡啶-3-羧酸,用于制备各种甲酮衍生物,显示出不同和适度的抗微生物活性,表明该化合物在新型抗微生物药物的开发中的相关性(Patel, Agravat, & Shaikh, 2011)。
属性
IUPAC Name |
(2-amino-5-chlorophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDJMTDZULLTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302084 | |
| Record name | (2-amino-5-chlorophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone | |
CAS RN |
1830-42-8 | |
| Record name | 1830-42-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-amino-5-chlorophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


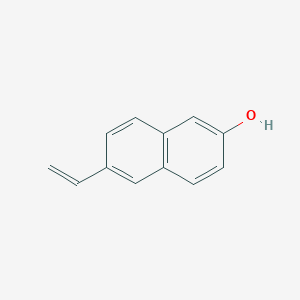
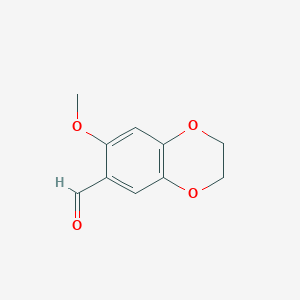
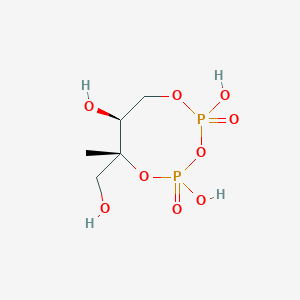
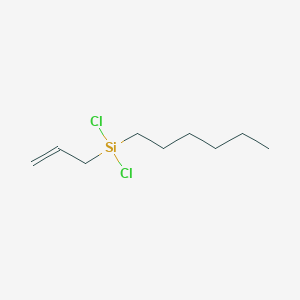
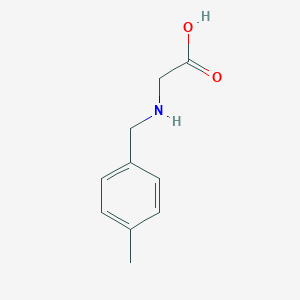
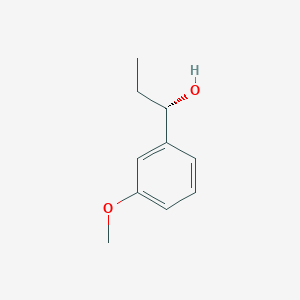
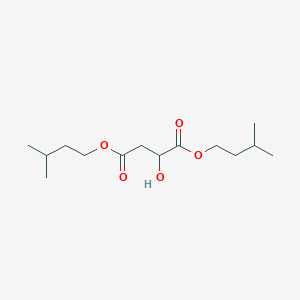
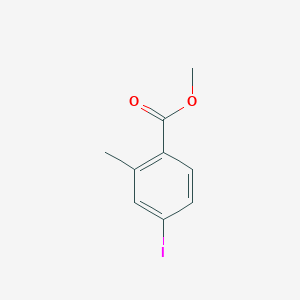
![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)
